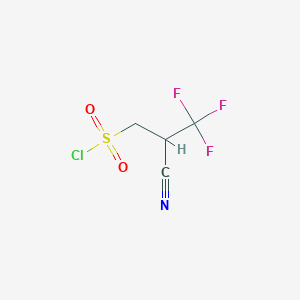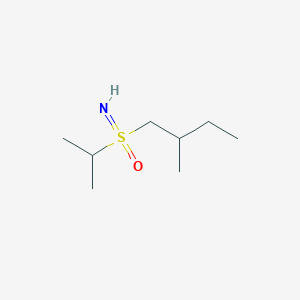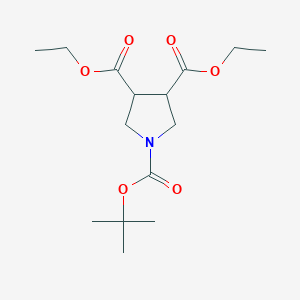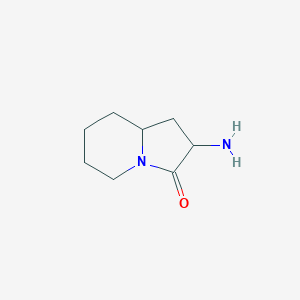
2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H3ClF3NO2S and a molecular weight of 221.59 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3,3,3-trifluoropropane-1-sulfonyl chloride with a cyanide source under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards .
Analyse Chemischer Reaktionen
2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Wirkmechanismus
The mechanism of action of 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds . This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
3,3,3-Trifluoropropane-1-sulfonyl chloride: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Methanesulfonyl chloride: A simpler sulfonyl chloride with different reactivity and applications.
The presence of the cyano group in this compound enhances its reactivity and makes it unique for specific synthetic applications .
Eigenschaften
Molekularformel |
C4H3ClF3NO2S |
|---|---|
Molekulargewicht |
221.59 g/mol |
IUPAC-Name |
2-cyano-3,3,3-trifluoropropane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H3ClF3NO2S/c5-12(10,11)2-3(1-9)4(6,7)8/h3H,2H2 |
InChI-Schlüssel |
CSDCUBORVXPCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C#N)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride](/img/structure/B13219940.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13219946.png)
![1-Methyl-N-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13219954.png)







![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)



